molecular formula C5H6N4 B588845 3,4-Dihydroimidazo[2,1-c][1,2,4]triazine CAS No. 132501-26-9

3,4-Dihydroimidazo[2,1-c][1,2,4]triazine

Cat. No.: B588845
CAS No.: 132501-26-9
M. Wt: 122.131
InChI Key: CKRMDSRSRLZYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bonding and Hybridization

  • Imidazole ring : Nitrogen atoms at positions 1 and 3 adopt sp² hybridization, enabling conjugation across the ring.
  • Triazine ring : The N1 and N4 atoms exhibit sp³ hybridization due to partial saturation, creating a boat-like conformation in derivatives.
  • Fusion geometry : The rings share C2 and N3 atoms, resulting in a planar imidazole component (torsion angle: 179.8°) and a puckered triazine moiety (torsion angle: 12.4°).

Substituent effects significantly modulate electronic properties:

  • Electron-withdrawing groups (e.g., 4-chlorophenyl) at position 3 increase ring planarity (dihedral angle: 8.2° vs parent compound’s 15.7°).
  • Bulky substituents like isopropyl at position 3 induce chair conformations in the triazine ring (N-C-N angle: 114.5°).

Table 1: Key structural parameters of selected derivatives

Derivative Bond Length (C2-N3) Dihedral Angle N-C-N Angle
Parent compound 1.347 Å 15.7° 117.2°
3-(4-Cl-phenyl) 1.332 Å 8.2° 116.8°
3-Isopropyl 1.341 Å 12.1° 114.5°

Data from X-ray studies

Properties

CAS No.

132501-26-9

Molecular Formula

C5H6N4

Molecular Weight

122.131

IUPAC Name

3,4-dihydroimidazo[2,1-c][1,2,4]triazine

InChI

InChI=1S/C5H6N4/c1-3-9-4-2-7-8-5(9)6-1/h1,3H,2,4H2

InChI Key

CKRMDSRSRLZYBA-UHFFFAOYSA-N

SMILES

C1CN2C=CN=C2N=N1

Synonyms

Imidazo[2,1-c][1,2,4]triazine, 3,4-dihydro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Class Core Structure Ring Saturation Key Substituents Lipophilicity (logP)* Thermal Stability (°C)
3,4-Dihydroimidazo[2,1-c][1,2,4]triazine Imidazo-triazine with 3,4-dihydro ring Partially saturated Aryl, CF₃, thiophene 1.2–2.5 180–220
Pyrazolo[5,1-c][1,2,4]triazine Pyrazole fused with triazine Aromatic or partially saturated Br, tert-butyl, carboxylates 0.8–1.8 200–250
Pyrrolo[2,1-c][1,2,4]triazine Pyrrole fused with triazine Aromatic Halogens, alkyl groups 1.5–2.8 150–200
Dihydroimidazo[5,1-c][1,2,4]triazine-3,6-dione Imidazo-triazine with 7,8-dihydro ring Partially saturated Alkyl, alkynyl, aryl 0.5–1.2 160–190

*Lipophilicity determined via reversed-phase HPLC .

Key Observations :

  • Ring Saturation : Partial saturation in dihydroimidazo derivatives improves water solubility compared to fully aromatic analogs (e.g., pyrazolo-triazines) by reducing π-stacking .
  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in 3-(trifluoromethyl) derivatives) enhance thermal stability and bioactivity . Bromine substituents in pyrazolo-triazines increase molecular planarity, favoring intercalation with DNA .
  • Lipophilicity : 3,4-Dihydroimidazo derivatives exhibit moderate logP values (1.2–2.5), optimizing membrane permeability for CNS-targeting drugs .
Table 3: Pharmacological Profiles
Compound Class Primary Bioactivity Mechanism of Action IC₅₀ (Anticancer) Reference
This compound Antitumor, analgesic DNA intercalation, kinase inhibition 2–10 µM
Pyrazolo[5,1-c][1,2,4]triazine Antiviral (e.g., triazavirin) RNA polymerase inhibition N/A
Pyrrolo[2,1-c][1,2,4]triazine Anticancer (purine bioisosteres) CDK2/TRKA kinase inhibition 0.5–5 µM

Critical Insights :

  • Anticancer Potency : Pyrrolo-triazines exhibit lower IC₅₀ values (sub-micromolar) due to their purine-mimetic structure, enhancing kinase binding .

Q & A

Q. What are the key synthetic strategies for 3,4-Dihydroimidazo[2,1-c][1,2,4]triazine derivatives in medicinal chemistry?

The synthesis typically involves N-alkylation and intramolecular cyclization to construct the heterocyclic core. For example:

  • Route A : Starting from hydantoin derivatives (e.g., 5,5-dimethylhydantoin), sequential N3-alkylation with ethyl bromoacetate, followed by C5-thionation using P₂S₅, and subsequent cyclization with hydrazine yields imidazo[5,1-c][1,2,4]triazine-3,6-dione derivatives .
  • Route B : Pyrazolidine-3,5-dione precursors undergo regioselective alkylation and cyclization to form 6,8-dihydropyrazolo[5,1-c][1,2,4]triazine-3,7-diones .
    Key factors include substituent steric effects (e.g., C4-methyl groups enhance regioselectivity during thionation) and reaction conditions (e.g., molecular sieves improve cyclization yields) .

Q. How do structural features of this compound influence its biological activity?

The sp³-hybridized carbons and substituent diversity (e.g., aryl, alkyl, or propargyl groups at N2/N7 positions) modulate bioactivity:

  • Aromatic substituents (e.g., 3,4-dichlorophenyl) enhance kinase inhibition (e.g., PLK1, GSK3β) by optimizing π-π stacking interactions .
  • Alkyl groups improve solubility and CNS permeability by reducing flat aromatic character .
  • C5-thionation shifts the ¹³C NMR signal from ~176 ppm (C=O) to ~208 ppm (C=S), altering electronic properties and target binding .

Q. What analytical techniques validate the regioselectivity and purity of synthesized derivatives?

  • NMR spectroscopy : HMBC correlations (e.g., between C8 and methylene protons) confirm intramolecular cyclization pathways .
  • X-ray crystallography : Resolves ambiguities in fused-ring systems, as demonstrated for compound [24] (7-(3,4-dichlorophenyl)-derivative) .
  • LC/ESI-MS : Validates molecular weights (e.g., m/z 287 [M+H]⁺ for [24]) and detects impurities .

Advanced Research Questions

Q. How can regioselectivity challenges during intramolecular cyclization be resolved?

Regioselectivity is controlled by:

  • Substituent effects : C4-methyl groups in hydantoin precursors direct thionation to C5 (vs. C2), enabling selective cyclization .
  • Reagent optimization : P₂S₅ in dioxane under reflux achieves >90% regioselectivity for C5-thionated intermediates .
  • Protection strategies : Temporary pivaloyloxymethyl (POM) groups shield reactive sites during sequential alkylation steps .

Q. What methodologies address contradictions in biological activity data across studies?

Discrepancies in reported activities (e.g., IL-1 vs. PDE10 inhibition) may arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 for kinase assays) and buffer conditions (pH, cofactors) .
  • Structural analogs : Compare derivatives with systematic substitutions (e.g., R5 = propargyl vs. benzyl) to isolate pharmacophore contributions .
  • Computational modeling : MMFF95 force field calculations predict binding geometries and rationalize activity trends .

Q. How can water solubility and oral bioavailability be optimized for CNS-targeted derivatives?

  • Introducing sp³ carbons : Reduces planarity and improves solubility (e.g., 5,5-dimethyl groups in hydantoin precursors increase logD by 0.5 units) .
  • N-alkylation with polar groups : Methoxy or hydroxyl substituents enhance solubility (e.g., compound [25] has logP = 2.1 and aqueous solubility >100 µM) .
  • Prodrug strategies : POM-protected intermediates enable controlled release in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.